molecular formula C14H10FNO5 B6402394 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261977-74-5

3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6402394
CAS No.: 1261977-74-5
M. Wt: 291.23 g/mol
InChI Key: VKXZNAAEEJAQBR-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro, methoxy, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(2-Fluoro-3-methoxyphenyl)benzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, followed by crystallization and purification processes to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzaldehyde or this compound derivatives.

    Reduction: Formation of 3-(2-Fluoro-3-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of the nitro group can impart biological activity, making it a candidate for drug development.

Industry: In materials science, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

  • 3-(2-Fluoro-3-methoxyphenyl)benzoic acid
  • 3-(2-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid
  • 3-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid

Uniqueness: The unique combination of fluoro, methoxy, and nitro groups in 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-12-4-2-3-11(13(12)15)8-5-9(14(17)18)7-10(6-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXZNAAEEJAQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690093
Record name 2'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-74-5
Record name 2'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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